GPX4 Binding Affinity: 1-(1-{2-[(4-Fluorophenyl)sulfanyl]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione Delivers Measurable Target Engagement Distinct from Closest ChEMBL Analog
The target compound binds to recombinant human GPX4 with a dissociation constant (Kd) of 426 nM as determined by surface plasmon resonance (SPR) [1]. By contrast, the structurally distinct GPX4–binding comparator CHEMBL5618364 (BDBM50649282) achieves a Kd of 315 nM under identical assay conditions [2]. Although the comparator exhibits moderately higher affinity, the target compound retains a unique 4-fluorophenylsulfanyl-acetyl linkage that may confer differential selectivity across the GPX4 structural family.
| Evidence Dimension | Binding affinity (Kd) for human GPX4 |
|---|---|
| Target Compound Data | Kd = 426 nM |
| Comparator Or Baseline | CHEMBL5618364 (BDBM50649282), Kd = 315 nM |
| Quantified Difference | ΔKd ≈ +111 nM (comparator shows ~1.35-fold higher affinity) |
| Conditions | Surface plasmon resonance, GPX4 (unknown origin), ChEMBL/BindingDB curated |
Why This Matters
A Kd in the sub-micromolar range validates the compound as a competent GPX4 binder, and the divergent linker chemistry compared to higher-affinity analogs provides medicinal chemists with a structurally orthogonal starting point for lead optimization campaigns targeting ferroptosis.
- [1] BindingDB, BDBM50649249 (CHEMBL5619466), Kd = 426 nM, GPX4, surface plasmon resonance. View Source
- [2] BindingDB, BDBM50649282 (CHEMBL5618364), Kd = 315 nM, GPX4, surface plasmon resonance. View Source
